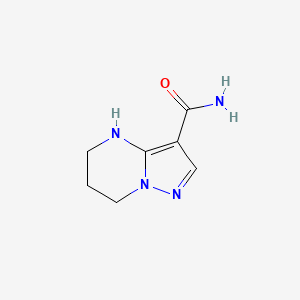

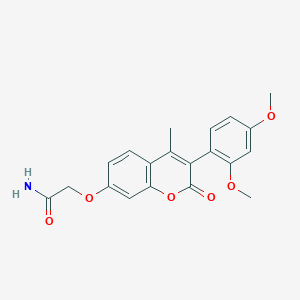

C1Ccnc2=C(C(=O)N)C=NN21

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

C1Ccnc2=C(C(=O)N)C=NN21 is a chemical compound that belongs to the class of pyrazolo[4,3-c]quinolines. This compound has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

1. Inhibition of Hepatitis B Virus (HBV) The compound has been found to be an effective inhibitor of the Hepatitis B Virus (HBV). It acts as a core protein allosteric modulator (CpAM) and can effectively inhibit a wide range of nucleoside-resistant HBV mutants .

Development of Anti-HBV Drugs

Due to its effectiveness in inhibiting HBV, the compound is considered a potential anti-HBV therapeutic drug. In an HBV AAV mouse model, the lead compound 45, which is a derivative of the compound, was able to inhibit HBV DNA viral load through oral administration .

Asymmetric Reductive Dearomatization

The compound has been used in a highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines. This method provides an efficient approach for the synthesis of the powerful BTK inhibitor, zanubrutinib .

Synthesis of Zanubrutinib

Zanubrutinib, a powerful BTK inhibitor that enables a complete and lasting precise inhibition of the BTK target, contains the chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. The compound provides an efficient route toward its synthesis .

Synthesis of CDK9 Inhibitor

The compound A, a potent and selective inhibitor of CDK9, which enables short duration of target engagement for the treatment of hematological malignancies, also contains the chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine .

Synthesis of Selective KV1.5 Blockers

The compound and its derivatives play an important role in selective inhibitor and selective KV1.5 blockers such as BMS394136 .

Mecanismo De Acción

Target of Action

The primary target of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is the Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that has been extensively researched for the treatment of autoimmune and oncology-related illnesses .

Mode of Action

The compound interacts with BTK by inhibiting its activity. This inhibition is achieved through the compound’s interaction with the active site of BTK, thereby preventing the kinase from phosphorylating its substrates .

Biochemical Pathways

The inhibition of BTK affects multiple biochemical pathways. BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for B-cell development, differentiation, and signaling . Inhibition of BTK can lead to the suppression of B-cell mediated immune responses .

Pharmacokinetics

It has been shown that the compound can effectively inhibit a wide range of nucleoside-resistant hepatitis b virus mutants . In an HBV AAV mouse model, the lead compound 45 can inhibit HBV DNA viral load through oral administration .

Result of Action

The result of the compound’s action is the inhibition of BTK activity, leading to the suppression of B-cell mediated immune responses . This can have therapeutic effects in conditions where B-cell activity is implicated, such as certain autoimmune diseases and cancers .

Propiedades

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h4,9H,1-3H2,(H2,8,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDLMEWUTRWGGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=NN2C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B2803048.png)

![2-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2803052.png)

![3-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]azepan-2-one](/img/structure/B2803053.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2803059.png)

![3-cyclopentyl-7-{[1-(2-furyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2803060.png)

![7-(3,4-Diethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2803064.png)

![N-[(3-chlorophenyl)(cyano)methyl]-1-methyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2803065.png)

![2-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-ol](/img/structure/B2803066.png)

![6-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1H-pyrimidin-2-one](/img/structure/B2803067.png)